molecular formula C12H14N2O3S B2381926 Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate CAS No. 515861-15-1

Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate

Cat. No.: B2381926
CAS No.: 515861-15-1
M. Wt: 266.32
InChI Key: IBYVSQHFHWKMHP-UHFFFAOYSA-N
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Description

“Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate” is a chemical compound with the molecular formula C12H14N2O3S . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring substituted with a propyl group at the 5-position and a cyanoacetyl amino group at the 2-position. The thiophene ring is also substituted with a methyl carboxylate group at the 3-position .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 266.32 . Additional physical and chemical properties are not specified in the available resources .

Scientific Research Applications

1. Fluorescence Properties

Research on related compounds such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been conducted, focusing on their synthesis, structural characterization, and novel fluorescence properties. These studies are crucial for understanding the potential applications of Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate in fields like fluorescence-based sensing and imaging technologies Guo Pusheng, 2009.

2. Synthesis Methods

A variety of synthesis methods have been explored for thiophene derivatives. For instance, the Gewald reaction has been employed to synthesize alkyl 2-amino-4-isobutylthiophene-3-carboxylates, highlighting the versatility and utility of such synthetic routes. These methods are relevant to the synthesis of this compound and can impact its production and availability for research and industrial purposes M. Gütschow, H. Schröter, G. Kuhnle, K. Eger, 1996.

3. Pharmaceutical Intermediates

Compounds such as Methyl-3-aminothiophene-2-carboxylate, closely related to the compound , are recognized as key intermediates in organic synthesis, medicine, dyes, and pesticides. The crystal structure and computational studies of these compounds provide valuable insights into their potential applications as pharmaceutical intermediates Y. Tao, Li-gang Han, A. Sun, Kexi Sun, Qian Zhang, Wanqiang Liu, Jianbin Du, Zhaojun Liu, 2020.

4. Dye Synthesis

The synthesis and application of related thiophene derivatives in the creation of dyes, particularly for polyester fibers, have been researched. This suggests potential uses of this compound in the textile industry, particularly in dye synthesis with specific fastness properties O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015.

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources .

Properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-5-propylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-4-8-7-9(12(16)17-2)11(18-8)14-10(15)5-6-13/h7H,3-5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYVSQHFHWKMHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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